molecular formula C17H20N4O5S B2815674 Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034273-39-5

Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2815674
CAS RN: 2034273-39-5
M. Wt: 392.43
InChI Key: DZQFGRVGFKDBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds often involves intricate arrangements of atoms and bonds. For example, Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized in its piperazin-1-ium salt form . It forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, a Diels–Alder reaction was used in the synthesis of a related compound . Another study reported the synthesis of substituted piperidines through intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, Imatinib, a similar compound, forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These derivatives efficiently blocked the formation of blood vessels in vivo in chick chorioallantoic membrane (CAM) models and exhibited differential migration and band intensities in DNA binding/cleavage assays, indicating potential as anticancer agents (Kambappa et al., 2017).

Synthesis and Antimicrobial Activity

A study on the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole demonstrated the production of various derivatives, including pyrimidinethiones and pyridine derivatives. These derivatives exhibited antimicrobial activity, contributing to the field of antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antiproliferative Activity Against Cancer Cell Lines

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their antiproliferative effect against various human cancer cell lines. Compounds from this series showed promising activity, indicating their potential as anticancer agents (Mallesha et al., 2012).

Heterocyclic Synthesis and Biological Activities

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives and ethyl-2-((pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives was explored. These compounds displayed a wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant activities, showing their diverse applications in medicinal chemistry (Bassyouni & Fathalla, 2013).

properties

IUPAC Name

methyl N-[4-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-25-17(22)20-13-5-7-15(8-6-13)27(23,24)21-11-2-4-14(12-21)26-16-18-9-3-10-19-16/h3,5-10,14H,2,4,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQFGRVGFKDBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.